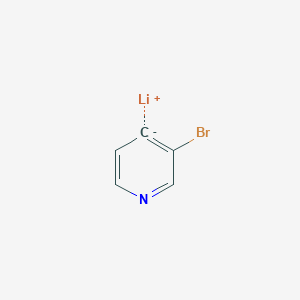![molecular formula C21H23NO B14434591 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 76335-71-2](/img/structure/B14434591.png)
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a compound belonging to the class of azabicyclononanes. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol . This reaction yields the desired azabicyclononane structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxime derivatives, which have shown good antifungal activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with potential biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives with enhanced or modified biological activities.
Applications De Recherche Scientifique
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to its observed biological effects . The exact pathways involved are still under investigation, but its antifungal and antibacterial activities are believed to result from disrupting cell membrane integrity and enzyme function .
Comparaison Avec Des Composés Similaires
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one can be compared with other azabicyclononane derivatives, such as:
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar structures but different substituents, leading to varied biological activities.
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one oxime: This derivative has a methyl group at the 3-position, which can influence its biological properties.
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime: The presence of an O-methyloxime group can enhance its antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
76335-71-2 |
|---|---|
Formule moléculaire |
C21H23NO |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H23NO/c1-21-14-8-13-17(20(21)23)18(15-9-4-2-5-10-15)22-19(21)16-11-6-3-7-12-16/h2-7,9-12,17-19,22H,8,13-14H2,1H3 |
Clé InChI |
DHDHFCNPYMPTKV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(C1=O)C(NC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


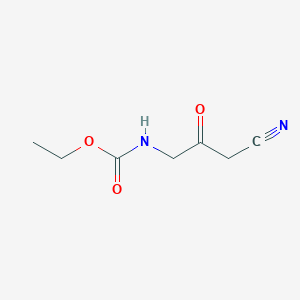
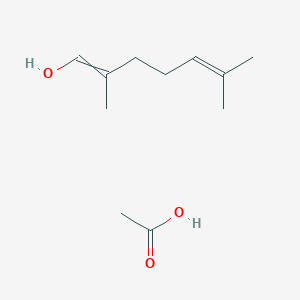
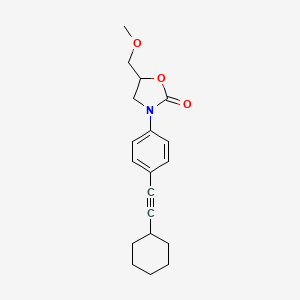
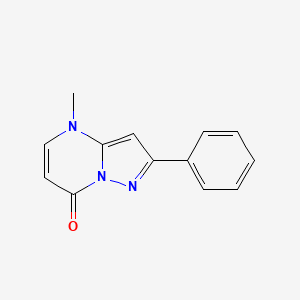
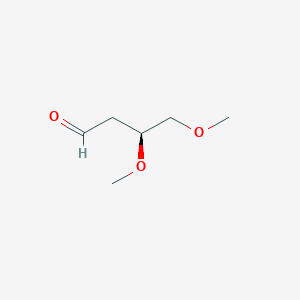

![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)

![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)
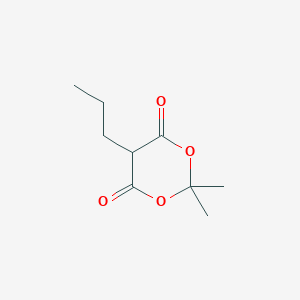
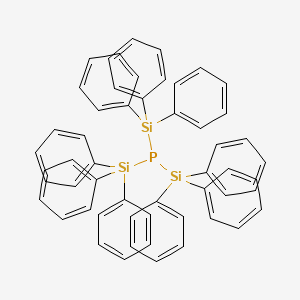

![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
